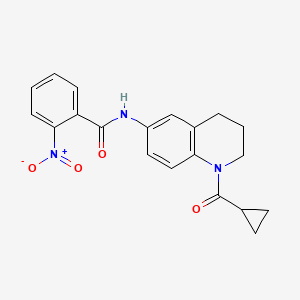

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Description

Role of Tetrahydroquinoline Scaffolds in Bioactive Compound Design

The tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry due to its conformational rigidity, aromaticity, and capacity for diverse functionalization. The partially saturated quinoline core enables π-π stacking interactions with hydrophobic binding pockets while maintaining metabolic stability through reduced electron density compared to fully aromatic systems. Recent studies have identified tetrahydroquinoline derivatives as potent inhibitors of mechanistic target of rapamycin (mTOR), a kinase central to cell proliferation pathways in cancers such as lung carcinoma. For example, substitutions at the 1-position of the tetrahydroquinoline ring, such as cyclopropanecarbonyl groups, have been shown to enhance mTOR binding affinity by introducing steric and electronic complementarity to the kinase’s ATP-binding pocket.

Table 1: Bioactivity Profiles of Tetrahydroquinoline Derivatives with Varying 1-Position Substitutions

| Substituent | Target Protein | IC₅₀ (nM) | Selectivity Ratio (vs. PI3K) |

|---|---|---|---|

| Cyclopropanecarbonyl | mTOR | 18.2 | 1:142 |

| Acetyl | mTOR | 47.8 | 1:89 |

| Benzoyl | mTOR | 32.1 | 1:105 |

The antioxidant potential of tetrahydroquinolines further underscores their versatility. Ortho-substitutions on the tetrahydroquinoline ring, particularly with electron-donating groups like hydroxyl or amino moieties, significantly improve radical scavenging activity by stabilizing phenoxyl or aminyl radicals through intramolecular hydrogen bonding. For instance, 2-methyl-1,2,3,4-tetrahydroquinoxaline derivatives exhibit induction periods 2.4 times longer than butylated hydroxytoluene (BHT) in autoxidation assays.

Significance of Nitrobenzamide Derivatives in Targeted Therapeutic Development

Nitrobenzamide derivatives have gained prominence in drug discovery for their dual role as electrophilic warheads and hydrogen-bond acceptors, enabling covalent and non-covalent interactions with biological targets. The 2-nitrobenzamide group in particular demonstrates a unique capacity to modulate enzyme activity through nitro group reduction and subsequent generation of reactive intermediates. In antidiabetic drug development, N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide derivatives have shown α-glucosidase inhibitory activity sixfold greater than acarbose, attributed to nitro group-mediated distortion of the enzyme’s active site.

Table 2: Enzyme Inhibition Potency of Nitrobenzamide Derivatives

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| 2-Nitrobenzamide (5o) | 12.4 | 18.9 |

| Acarbose | 48.7 | 112.3 |

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-19(16-5-1-2-6-18(16)23(26)27)21-15-9-10-17-14(12-15)4-3-11-22(17)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUQFGDQDMJECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The cyclopropane ring is then introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. Finally, the nitrobenzamide group is attached through a coupling reaction, such as a nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and cyclopropanation steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The cyclopropane ring can be opened through hydrogenation reactions.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Reduction: Hydrogen gas and a nickel catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of an amine derivative.

Reduction: Formation of an open-chain derivative.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring and tetrahydroquinoline moiety may also contribute to the compound’s activity by stabilizing its interaction with the target.

Comparison with Similar Compounds

N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide

Key Differences :

- Substituents : Replaces the 2-nitrobenzamide group with a 3-methoxy-N-methylbenzamide moiety.

- Heterocyclic Ring: Incorporates a thiazol-2-yl linker between the tetrahydroquinoline and benzamide groups.

- Molecular Formula : C₂₅H₂₅N₃O₃S vs. C₂₀H₂₀N₃O₃ (target compound).

- InChIKey : ZRMVPPPAHUXLME-UHFFFAOYSA-N .

The thiazole ring introduces hydrogen-bonding capabilities, which may alter target specificity compared to the nitro group’s electron-withdrawing effects in the target compound.

N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide

Key Differences :

- Core Structure: Uses a 1,3,4-thiadiazole ring instead of tetrahydroquinoline.

- Substituents : Retains the 2-nitrobenzamide group but lacks the cyclopropanecarbonyl moiety.

- Molecular Formula : C₁₁H₁₀N₄O₃S vs. C₂₀H₂₀N₃O₃ (target compound) .

Functional Implications: The thiadiazole ring confers rigidity and metabolic stability. The absence of the tetrahydroquinoline system may reduce CNS activity but improve solubility. This compound has been validated for anticonvulsant applications, highlighting the nitrobenzamide group’s role in seizure modulation .

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

Key Differences :

- Core Modifications: Features a 2-oxo-tetrahydroquinoline and an oxazole-5-carboxamide group.

- Heterocyclic Linker : Thiazol-2-yl bridge instead of direct benzamide attachment.

- Synthesis Yield : 87% via condensation reactions .

The 2-oxo group in the tetrahydroquinoline may increase polarity, reducing membrane permeability compared to the target compound.

Comparative Data Table

Research Findings and Implications

- Structural Activity Relationships (SAR): The nitro group in 2-nitrobenzamide derivatives is critical for electron-deficient interactions, favoring targets like GABA receptors or nitric oxide synthases.

- Synthetic Feasibility :

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : C23H21N3O4

- Molecular Weight : 403.43 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Cell Proliferation Modulation : Research indicates that it may influence cell cycle progression and apoptosis in cancer cells.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anti-Cancer Activity :

- A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. In vitro assays showed a significant reduction in cell viability at concentrations above 10 µM.

- The compound was effective against non-small-cell lung carcinoma (NSCLC) and ovarian cancer cells, suggesting its potential as a chemotherapeutic agent .

-

Anti-inflammatory Properties :

- In vivo experiments indicated that the compound reduced inflammation in models of acute and chronic inflammatory diseases. It was observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table of Biological Activities

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm regiochemistry and functional group integrity. For example, the cyclopropane carbonyl proton appears as a distinct multiplet near δ 1.0–1.5 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS with <2 ppm error) .

- HPLC purity analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms >98% purity .

How can crystallographic data resolve structural ambiguities in this compound?

Q. Advanced

- Single-crystal X-ray diffraction (SC-XRD) : Using programs like SHELXL (for refinement) and Mercury (for visualization), bond lengths, angles, and torsion angles are quantified. For example, the dihedral angle between the tetrahydroquinoline and nitrobenzamide moieties can be measured to assess planarity .

- Disorder modeling : Partial occupancy of flexible groups (e.g., cyclopropane) is resolved via iterative refinement in SHELXL, supported by Fourier difference maps .

What challenges arise in analyzing hydrogen bonding networks in the crystal lattice?

Q. Advanced

- Graph set analysis : Hydrogen bonding patterns (e.g., motifs) are identified using Etter’s rules. Challenges include distinguishing weak C–H···O interactions from van der Waals contacts .

- Packing similarity : Tools like Mercury’s Materials Module compare intermolecular interactions across polymorphs. Discrepancies may arise due to solvent inclusion or temperature-dependent conformational changes .

How does the cyclopropanecarbonyl group influence conformational stability?

Q. Advanced

- Steric effects : The cyclopropane ring imposes torsional constraints on the tetrahydroquinoline core, reducing rotational freedom. SC-XRD data often show restricted rotation around the amide C–N bond .

- Electronic effects : The electron-withdrawing cyclopropanecarbonyl group polarizes the tetrahydroquinoline nitrogen, potentially enhancing hydrogen-bond acceptor capacity at the nitrobenzamide oxygen .

What in silico methods predict the biological activity of nitrobenzamide derivatives?

Q. Advanced

- Molecular docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., herbicide targets like acetolactate synthase). Key parameters include binding affinity (ΔG) and pose validation via RMSD clustering .

- QSAR studies : Regression models correlate substituent electronegativity (Hammett constants) with herbicidal activity. For example, electron-withdrawing groups at the nitro position enhance bioactivity .

How does this compound compare structurally to known herbicidal nitrobenzamides?

Q. Advanced

- Structural analogs : Fomesafen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide) shares the nitrobenzamide core but differs in substituents. The cyclopropanecarbonyl group in the target compound may reduce metabolic degradation compared to methylsulfonyl .

- SAR insights : Replacement of the sulfonamide group with cyclopropanecarbonyl could alter membrane permeability, as predicted by LogP calculations (e.g., ChemAxon or ACD/Labs) .

What functional group analysis methods confirm the anilide moiety?

Q. Basic

- Acid hydrolysis : Heating with HCl hydrolyzes the amide bond, releasing 2-nitrobenzoic acid and the tetrahydroquinoline amine. The latter is identified via diazotization and azo coupling assays .

- IR spectroscopy : A strong C=O stretch near 1680 cm⁻¹ confirms the amide linkage .

How are intermolecular interactions characterized in the solid state?

Q. Advanced

- Void analysis : Mercury calculates solvent-accessible voids (e.g., 5–10% cell volume) to assess crystal packing efficiency .

- Hirshfeld surfaces : Quantify contact contributions (e.g., O···H/N···H interactions) using CrystalExplorer. For nitrobenzamides, O···H contacts typically account for >30% of interactions .

What strategies optimize enantiomeric purity during synthesis?

Q. Advanced

- Kinetic resolution : Chiral auxiliaries (e.g., Evans’ oxazolidinones) temporarily induce asymmetry during acylation .

- Dynamic kinetic resolution (DKR) : Racemization catalysts (e.g., Shvo’s catalyst) enable concurrent inversion and selective crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.